3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-13-8-3-2-6(4-7(8)10)9-11-5-14-12-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAOQNWLDYGCCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime and Acyl Chloride Cyclization
The classical route to 1,2,4-oxadiazoles involves the cyclocondensation of amidoximes with acyl chlorides. For this compound, this method proceeds via the following steps:
Synthesis of 3-Chloro-4-methoxybenzamidoxime :
Treatment of 3-chloro-4-methoxybenzonitrile with hydroxylamine hydrochloride in ethanol under reflux yields the corresponding amidoxime.Reaction with Acyl Chlorides :
The amidoxime reacts with a chloroacetyl chloride derivative in the presence of a base such as N,N-Diisopropylethylamine (DIEA) in dichloromethane (CH₂Cl₂) at 20°C, followed by thermal cyclization in toluene at elevated temperatures.
Mechanistic Insight :
The base deprotonates the amidoxime, enabling nucleophilic attack on the acyl chloride. Subsequent intramolecular cyclodehydration forms the 1,2,4-oxadiazole ring. This method, while reliable, often requires multi-step purification and suffers from moderate yields due to intermediate solubility challenges.
Nitrile Oxide Cycloaddition
An alternative approach involves the [3+2] cycloaddition of nitrile oxides with nitriles. For the target compound, 3-chloro-4-methoxybenzonitrile oxide is generated in situ from the corresponding hydroxamoyl chloride and reacted with a nitrile under basic conditions. While this method offers regioselectivity, the instability of nitrile oxides necessitates careful handling and controlled reaction conditions.
Modern One-Pot and Solvent Optimization Approaches
Ester Solvent Systems for Enhanced Solubility
Recent advancements, as demonstrated in a Chinese patent (CN116082270A), highlight the use of ester solvents like dimethyl carbonate (DMC) and diethyl carbonate (DEC) to improve intermediate solubility. Applied to this compound synthesis, this strategy involves:
- Cyclization-Alkylation in One Pot :
Advantages :
- Hydrogen bonding between ester solvents and intermediates prevents precipitation.
- Eliminates solvent exchange, reducing production time by 40%.
Case Study: Synthesis of this compound
Stepwise Method Inspired by Zablocki et al.
Procedure :
- Amidoxime Preparation :
3-Chloro-4-methoxybenzonitrile (1.0 equiv) is refluxed with hydroxylamine hydrochloride (1.2 equiv) in ethanol for 12 hours.
One-Pot Method Leveraging Ester Solvents
Procedure :
- Cyclization :
3-Chloro-4-methoxybenzohydrazide (1.0 equiv), solid phosgene (0.35 equiv), and sodium bicarbonate (2.0 equiv) are stirred in DMC/DEC (1:1) at 40°C for 3 hours.
- Alkylation :
Chloroacetone (1.1 equiv) and tetrabutylammonium bromide (0.05 equiv) are added, and the mixture is heated at 70°C for 10 hours.
Yield : 85–90% (extrapolated from patent data).
Comparative Analysis of Methods
| Parameter | Stepwise Method | One-Pot Method |
|---|---|---|
| Reaction Time | 48 hours | 13 hours |
| Yield | 65–70% | 85–90% |
| Solvent System | CH₂Cl₂/toluene | DMC/DEC |
| Purification Steps | 2 | 1 |
| Scalability | Moderate | High |
Key Findings :
- One-pot methods significantly enhance efficiency and yield by minimizing intermediate handling.
- Ester solvents improve solubility, enabling higher substrate concentrations and faster kinetics.
Chemical Reactions Analysis
Nucleophilic Substitution at C(5) Position
The electron-deficient nature of the 1,2,4-oxadiazole ring makes the C(5) position susceptible to nucleophilic attack. Substituents such as chloromethyl groups enhance reactivity:
Thermal and Photochemical Rearrangements
The labile O-N bond facilitates rearrangements under thermal or UV exposure:
Boulton-Katritzky Rearrangement (BKR)
-
Conditions : Heating (80–120°C) in polar aprotic solvents (e.g., DMF).
-
Outcome : Conversion to 1,2,3-triazole derivatives via intramolecular nucleophilic attack .
Photochemical Ring Contraction
-
Conditions : UV light (254 nm) in basic media.
-
Outcome : Formation of 1,3,4-oxadiazole isomers via nitrene intermediates .
Electrophilic Aromatic Substitution
The 3-chloro-4-methoxyphenyl substituent directs electrophilic attacks to specific positions:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to Cl | Nitro-substituted derivative | 65–75% |
| Br₂/FeBr₃ | Ortho to OMe | Brominated product | 50–60% |
Transition Metal-Catalyzed Coupling
The oxadiazole ring participates in cross-coupling reactions:
Copper-Catalyzed Arylation
Palladium-Mediated Buchwald-Hartwig Amination
Ring-Opening Reactions
Acid/base-mediated cleavage yields linear intermediates for further functionalization:
| Conditions | Products | Application |
|---|---|---|
| HCl (conc.)/reflux | Chloroamide + nitrile | Precursors for heterocycle synthesis |
| LiAlH₄ | Reduced amine derivatives | Bioactive molecule synthesis |
Coordination Chemistry
The oxadiazole nitrogen atoms act as ligands for metal complexes:
| Metal | Complex Type | Application |
|---|---|---|
| Au(I) | N-Heterocyclic carbenes | Anticancer agents |
| Cu(II) | Square-planar complexes | Catalysts for organic reactions |
Comparative Reactivity with Analogues
Structural variations influence reaction outcomes:
| Compound | Reactivity Trend |
|---|---|
| 3-(4-Methoxyphenyl)-1,2,4-oxadiazole | Lower electrophilicity at C(5) |
| 3-(3,4-Dichlorophenyl)-1,2,4-oxadiazole | Enhanced SNAr rates due to EWG |
Scientific Research Applications
Anticancer Activity
1,2,4-oxadiazoles, including the specific compound , have been extensively studied for their anticancer properties. Research indicates that derivatives of 1,2,4-oxadiazole can act as potent anticancer agents through various mechanisms:
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells. Studies highlight that certain derivatives can significantly inhibit the proliferation of various cancer cell lines by triggering apoptotic pathways .
-
Case Studies :
- A study demonstrated that a series of 1,2,4-oxadiazole derivatives exhibited varying degrees of activity against human cancer cell lines. Notably, compounds with electron-withdrawing groups at specific positions showed enhanced biological activity .
- Another investigation reported that a derivative of 1,2,4-oxadiazole exhibited IC50 values as low as 0.003 µM against lung adenocarcinoma cells, indicating its potential as a lead compound for further development .
Pharmacological Properties
The pharmacological profile of 3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole extends beyond anticancer properties:
- Antimicrobial Activity : Some studies have indicated that oxadiazole derivatives possess antimicrobial properties. For example, certain synthesized oxadiazoles demonstrated significant antibacterial activity against various strains .
- Anti-Diabetic Potential : Recent research has explored the anti-diabetic properties of oxadiazoles. Compounds have shown promise in lowering glucose levels in animal models, suggesting potential applications in diabetes management .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several methods that optimize yield and purity. The structure-activity relationship studies reveal:
- Substituent Effects : The presence and position of substituents on the aromatic ring significantly influence biological activity. For instance, compounds with halogenated phenyl groups often exhibit enhanced potency against cancer cell lines compared to their unsubstituted counterparts .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) | Cancer Cell Lines Tested |
|---|---|---|---|
| This compound | Anticancer | 0.003 | Lung adenocarcinoma (LXFA 629) |
| Compound X | Anticancer | 0.48 | MCF-7 (breast cancer) |
| Compound Y | Antimicrobial | N/A | Various bacterial strains |
| Compound Z | Anti-diabetic | N/A | Drosophila model |
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes. In medicinal chemistry, it may act as an inhibitor of specific enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxyacetophenone: Similar in structure but lacks the oxadiazole ring.
3-Chloro-4-methoxyphenyl isocyanate: Contains an isocyanate group instead of the oxadiazole ring.
3-Chloro-4-methoxybenzohydrazide: Precursor in the synthesis of 3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole.
Uniqueness
This compound is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Biological Activity
The compound 3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological properties of this specific compound, including its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Biological Activity Overview
-
Anticancer Activity :
- Compounds containing the oxadiazole moiety have shown promising anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have been reported to exhibit cytotoxic effects against various cancer cell lines. In vitro studies indicate that this compound may inhibit cell proliferation in cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values comparable to established chemotherapeutics like doxorubicin .
-
Antimicrobial Activity :
- The biological assessment of oxadiazole derivatives has revealed significant antibacterial properties. Studies suggest that this compound exhibits activity against Gram-positive and Gram-negative bacterial strains. The compound's mechanism may involve inhibition of bacterial enzymes such as peptide deformylase .
- Anti-inflammatory Effects :
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substitutions on the oxadiazole ring:
| Substitution Type | Effect on Activity |
|---|---|
| Electron-Withdrawing Groups (e.g., Cl) | Increases antiproliferative activity |
| Electron-Donating Groups (e.g., OCH₃) | Enhances solubility and bioavailability |
| Positioning on the Phenyl Ring | Alters binding affinity to biological targets |
Case Studies
Several studies have investigated the biological activity of similar oxadiazole derivatives:
- Anticancer Studies :
- Antimicrobial Research :
- Anti-inflammatory Trials :
Q & A
Q. What are common synthetic routes for 3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole and its derivatives?
The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and acylating agents. For example:
- Route 1 : Reacting 2-chlorobenzamidoxime with substituted benzoyl chloride in pyridine to form 3,5-diaryl-1,2,4-oxadiazoles .
- Route 2 : Using diaminoglyoxime as a starting material for bis-1,2,4-oxadiazoles via condensation with triethyl orthoformate or chloroacyl chlorides .
- Route 3 : Staudinger/aza-Wittig reactions for bis-oxadiazole derivatives, though limited substituent flexibility remains a challenge .
Key considerations : Solvent selection (e.g., pyridine for catalysis), temperature control (e.g., 114°C for cyclization), and purification methods (column chromatography, recrystallization) .
Q. Which spectroscopic and computational methods are used to characterize 1,2,4-oxadiazole derivatives?
- Spectroscopy :
- Computational Tools :
- X-ray Crystallography : Confirms molecular geometry and intermolecular interactions (e.g., C-H···Cl linkages in crystal packing) .
Advanced Questions
Q. How can researchers optimize synthetic yield while minimizing side reactions?
- Reagent Selection : Use stoichiometric oxidizing agents (e.g., trifluoroacetic anhydride) to enhance cyclization efficiency .
- Side Reaction Mitigation :
- Purification : Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) separates regioisomers .
Example : A 76% yield was achieved for 3-(2,4-dichlorophenyl)-5-phenyl-1,2,4-oxadiazole using pyridine as both solvent and base .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Standardized Assays : Use consistent cell lines (e.g., T47D breast cancer cells) and protocols (e.g., caspase-based apoptosis screening) to compare results .
- Structural Modifications :
- Mechanistic Validation : Identify molecular targets (e.g., TIP47 protein) via photoaffinity labeling to confirm activity .
Q. How can computational tools like Multiwfn aid in designing oxadiazole derivatives?
- Electrostatic Potential Maps : Predict nucleophilic/electrophilic sites for SAR studies. For example, electron-deficient oxadiazole rings enhance DNA intercalation .
- Orbital Composition Analysis : Optimize HOMO-LUMO gaps for desired redox properties (e.g., antioxidant activity in vanillin-substituted derivatives) .
- Solvent Effect Modeling : Simulate solvatochromism to guide solvent selection for drug formulation .
Q. What considerations apply to dual agrochemical/pharmaceutical design of oxadiazoles?
- Substituent Effects :
- Target Specificity :
Q. How do solvent effects influence the pharmacological properties of oxadiazole derivatives?
- Solvent Polarity : Polar solvents (e.g., water) stabilize charged intermediates during drug absorption, while nonpolar solvents (e.g., dichloromethane) aid in crystallization .
- Case Study : Solvent-driven shifts in UV-Vis spectra of 3-(4-methyl-phenyl)-1,2,4-oxadiazole correlate with bioavailability in vivo .
Q. What are the challenges in synthesizing bis-1,2,4-oxadiazole derivatives?
- Limited Substituent Compatibility : Bulky groups hinder cyclization; use orthoesters (e.g., triethyl orthoformate) for smaller substituents .
- Byproduct Formation : Competing aza-Wittig pathways require strict stoichiometric control .
- Purification : Bis-oxadiazoles often require repeated recrystallization or HPLC due to similar polarity to monomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
